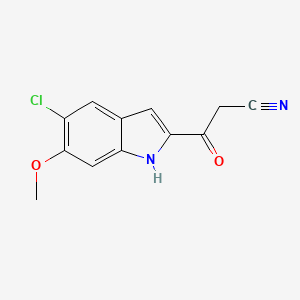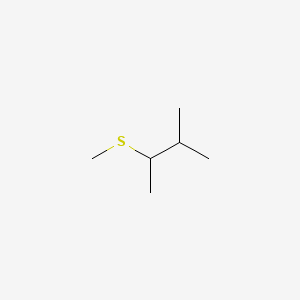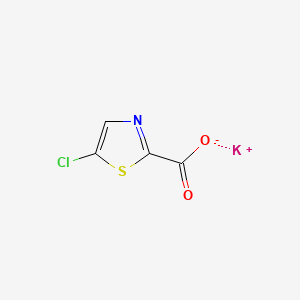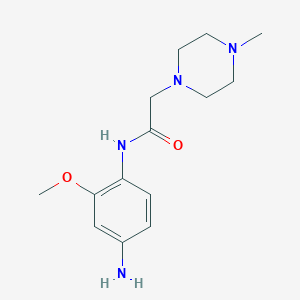
ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring system substituted with a nitro group and a carbamate ester, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a naphthalene derivative followed by the introduction of a carbamate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparaison Avec Des Composés Similaires
Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain aromatic ring systems and exhibit diverse biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Coumarin derivatives: These compounds have shown anti-tumor activity and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14N2O5 |
|---|---|
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-7-6-8-9(12(10)15(18)19)4-3-5-11(8)16/h6-7H,2-5H2,1H3,(H,14,17) |
Clé InChI |
BMTWZJPFJKAWNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)

![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)

![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)

![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)


![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)

